N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide
Description
N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide is a synthetic organic compound that features a tetrazole ring, a chlorophenyl group, and an acetamide moiety
Properties
IUPAC Name |
N-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-11(23)18-13-4-8-15(9-5-13)24-10-16-19-20-21-22(16)14-6-2-12(17)3-7-14/h2-9H,10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAFGMJLDRYDPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst.
Etherification: The tetrazole derivative is then reacted with 4-hydroxybenzyl alcohol to form the methoxyphenyl intermediate.
Acetylation: Finally, the intermediate is acetylated using acetic anhydride to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction of the nitro group (if present) can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It serves as a pharmacophore in the design of drugs targeting various receptors and enzymes.
Biological Studies: Used in the study of enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
- N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide
- N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide
- N-(4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide
Comparison:
- Uniqueness: The presence of the chlorophenyl group in N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide provides unique electronic and steric properties that can influence its binding affinity and selectivity towards molecular targets.
- Activity: The different substituents (chlorine, fluorine, bromine, methyl) can significantly alter the compound’s pharmacokinetic and pharmacodynamic properties, making each derivative unique in its biological activity and potential therapeutic applications.
Biological Activity
N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide, with CAS number 912904-19-9, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C17H16ClN5O2
- Molecular Weight : 357.8 g/mol
- CAS Number : 912904-19-9
The compound features a tetrazole moiety which is known for enhancing biological activity due to its ability to mimic carboxylic acids and form hydrogen bonds.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
Antiplasmodial Activity
Recent studies have highlighted the antiplasmodial properties of tetrazole-containing compounds. For instance, related compounds showed varying IC50 values against Plasmodium falciparum, suggesting that modifications in the molecular structure can significantly influence activity. The presence of a chlorophenyl group in the structure enhances lipophilicity, which is crucial for improving antimalarial efficacy .
Cytotoxicity and Selectivity
Research indicates that some derivatives exhibit low cytotoxicity while maintaining high selectivity towards target cells. For example, compounds related to this compound were shown to have IC50 values in the range of 2.68–0.324 µM against cancer cell lines, indicating promising anticancer potential with acceptable safety profiles .
The mechanism by which this compound exerts its effects is primarily through the inhibition of key biochemical pathways involved in cell proliferation and survival. The tetrazole ring is hypothesized to interact with specific receptors or enzymes, leading to downstream effects that inhibit cellular processes essential for pathogen survival or cancer cell growth.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
